![molecular formula C10H18Pt B086735 Dimethyl(1,5-cyclooctadiene)platinum(II) CAS No. 12266-92-1](/img/structure/B86735.png)
Dimethyl(1,5-cyclooctadiene)platinum(II)
Overview
Description
Dimethyl(1,5-cyclooctadiene)platinum(II) is a coordination compound in which platinum (Pt) is surrounded by two methyl (CH3) groups and one 1,5-cyclooctadiene (COD) group . It is often used as a precursor in the synthesis of platinum catalysts, which have a wide range of applications in different organic reactions .
Synthesis Analysis
A novel one-pot synthesis of dimethyl(1,5-cyclooctadiene)platinum(II), i.e., [(COD)Pt(CH3)2] (complex 1), was developed in 92% yield using platinum acetylacetonate, 1,5-cyclooctadiene, and trimethylaluminium . Complex 1 was fully characterized by 1H and 13C NMR, mass spectrometry, cell dimensions, and elemental analysis .Molecular Structure Analysis
The molecular structure of Dimethyl(1,5-cyclooctadiene)platinum(II) is characterized by a platinum (Pt) atom surrounded by two methyl (CH3) groups and one 1,5-cyclooctadiene (COD) group . The InChI string isInChI=1S/C8H12.2CH3.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H3;/q;2*-1;+2/b2-1-,8-7-;;;
. Chemical Reactions Analysis
The reaction of dichloro(1,5-cyclooctadiene)platinum(II) with dimethyl diazomethylphosphonate results in the formation of products of insertion of the carbene moiety into one or both Pt-Cl bonds .Physical And Chemical Properties Analysis
The molecular weight of Dimethyl(1,5-cyclooctadiene)platinum(II) is 333.33 g/mol . The compound has a melting point of 103-105 °C (lit.) .Scientific Research Applications
Hydrophobic Platinum Catalyst
Dimethyl(1,5-cyclooctadiene)platinum(II) can be used as a platinum precursor in the preparation of hydrophobic platinum catalysts in the presence of a reducing agent (NaBH 4) . These catalysts are used in various chemical reactions where water is a byproduct or a reactant.
Pt/Hβ Catalysts
This compound can also be used in the preparation of Pt/Hβ catalysts for the selective isomerization of n-butane to isobutane . This process is crucial in the petroleum industry for the production of high-octane gasoline.
Organic Reactions
As a platinum compound, Dimethyl(1,5-cyclooctadiene)platinum(II) is often used in various organic reactions . Platinum compounds are known for their ability to speed up reactions without being consumed, making them valuable in the field of organic chemistry.
Synthesis of Platinum Catalysts
Dimethyl(1,5-cyclooctadiene)platinum(II) is often used as a precursor in the synthesis of platinum catalysts . These catalysts have a wide range of applications in different organic reactions, including hydrogenation, dehydrogenation, and oxidation reactions.
Coordination Chemistry
In coordination chemistry, this compound is used to study the properties and behaviors of platinum group metals . Its unique structure allows for the exploration of various bonding and reactivity patterns.
Material Science
In material science, Dimethyl(1,5-cyclooctadiene)platinum(II) is used in the development of new materials with unique properties . For example, it can be used in the creation of platinum-based nanomaterials for use in electronics and other high-tech applications.
Safety and Hazards
It is recommended to avoid breathing dust, vapor, mist, or gas of Dimethyl(1,5-cyclooctadiene)platinum(II). Contact with eyes, skin, and clothing should be avoided. The container should be kept tightly closed. Ingestion and inhalation should be avoided. Use with adequate ventilation. Clothing should be washed before reuse .
Future Directions
Dimethyl(1,5-cyclooctadiene)platinum(II) is often used as a precursor in the synthesis of platinum catalysts, which have a wide range of applications in different organic reactions . This suggests that future research could focus on exploring new organic reactions that can be catalyzed by platinum catalysts synthesized from Dimethyl(1,5-cyclooctadiene)platinum(II).
Relevant Papers Several papers have been published on Dimethyl(1,5-cyclooctadiene)platinum(II). For instance, a paper published in 1996 discusses the synthesis of Dimethyl(1,5-cyclooctadiene)platinum(II) . Another paper discusses the reaction of dichloro(1,5-cyclooctadiene)platinum(II) with dimethyl diazomethylphosphonate . These papers provide valuable insights into the synthesis and reactions of Dimethyl(1,5-cyclooctadiene)platinum(II).
Mechanism of Action
Target of Action
Dimethyl(1,5-cyclooctadiene)platinum(II), also known as (1,5-Cyclooctadiene)dimethylplatinum(II), is a coordination compound where platinum (Pt) is surrounded by two methyl (CH3) groups and one 1,5-cyclooctadiene (COD) group
Mode of Action
The compound acts as a precursor in the synthesis of platinum catalysts . Platinum catalysts have a wide range of applications in different organic reactions .
Biochemical Pathways
It is known that platinum catalysts, for which this compound serves as a precursor, can be involved in various organic reactions .
Result of Action
As a precursor to platinum catalysts, it contributes to the wide range of reactions that these catalysts can facilitate .
Action Environment
The action, efficacy, and stability of Dimethyl(1,5-cyclooctadiene)platinum(II) can be influenced by various environmental factors. For instance, it is sensitive to water under neutral conditions . It is recommended to store the compound in an inert atmosphere at temperatures between 2-8°C .
properties
IUPAC Name |
carbanide;(1Z,5Z)-cycloocta-1,5-diene;platinum(2+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.2CH3.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H3;/q;2*-1;+2/b2-1-,8-7-;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLJSSIIYOOUOG-PHFPKPIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].C1CC=CCCC=C1.[Pt+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[CH3-].[CH3-].C1/C=C\CC/C=C\C1.[Pt+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Pt | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] Insoluble in water; [Acros Organics MSDS] | |
Record name | Dimethyl(1,5-cyclooctadiene)platinum(II) | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19095 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Dimethyl(1,5-cyclooctadiene)platinum(II) | |
CAS RN |
12266-92-1 | |
Record name | (1,5-Cyclooctadiene)dimethylplatinum(II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.